molecular formula C12H13F2NO3 B3091330 Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217655-31-6

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091330
CAS No.: 1217655-31-6
M. Wt: 257.23 g/mol
InChI Key: DMYCXFAVFUOFMX-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a difluorophenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenoxy Group: This step involves the substitution reaction where the difluorophenoxy group is introduced to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:

    Batch or Continuous Flow Reactors: To control the reaction parameters precisely.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate: Bromine atoms replace the fluorine atoms.

    Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate: Methyl groups instead of fluorine atoms.

Uniqueness

The presence of the difluorophenoxy group in Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate imparts unique chemical and physical properties, such as increased stability and specific reactivity patterns, distinguishing it from its analogs.

Properties

IUPAC Name

methyl (2S,4S)-4-(2,4-difluorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYCXFAVFUOFMX-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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